

What are the physical properties of Methyl 6-hydroxyhexanoate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 6-hydroxyhexanoate

Cat. No.: B1587270

[Get Quote](#)

This technical guide provides a comprehensive overview of the physical properties of **Methyl 6-hydroxyhexanoate**, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Methyl 6-hydroxyhexanoate is an organic compound, specifically a hydroxy ester, with the chemical formula $C_7H_{14}O_3$.^{[1][2][3][4]} It is characterized as a colorless to light yellow, clear liquid or oil at room temperature.^{[5][6][7][8][9]} This bifunctional molecule, containing both a hydroxyl and a methyl ester group, serves as a versatile intermediate in organic synthesis, including in the preparation of fragrances, polymers, and pharmaceutical compounds.^{[1][7][10]}

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of **Methyl 6-hydroxyhexanoate** based on available data. Note that some values are estimated and should be treated as such.

Property	Value	Conditions / Notes	Source(s)
Molecular Formula	C ₇ H ₁₄ O ₃	[1][2][3][4][8]	
Molecular Weight	146.18 - 146.19 g/mol	[1][2][3][4][8]	
Melting Point	40 - 42 °C	[1]	
123 - 124 °C	In presence of solvents (benzene, cyclohexane, acetone)	[3][8][10]	
Boiling Point	199.6 °C	@ 760 mmHg (1 atm) (Estimated)	[2][11]
123 °C	@ 12 mmHg (Torr)	[3][6][8][10]	
Density	1.007 - 1.0214 g/cm ³	@ 20-25 °C	[2][3][8][12]
Specific Gravity	1.03	20/20	[6]
Vapor Pressure	0.1 mmHg	@ 25 °C (Estimated)	[11]
Flash Point	73.8 - 74 °C	Tag Closed Cup (TCC)	[6][11]
Water Solubility	45,850 mg/L (45.85 g/L)	@ 25 °C (Estimated)	[11]
Solubility (Organic)	Moderately soluble in ethyl acetate, THF; Soluble in ethanol, ether; Slightly soluble in chloroform, DMSO.	[1][3][7][8]	
Acidity (pKa)	15.12 ± 0.10	Predicted	[3][8][10]
Partition Coefficient (logP)	0.300	Octanol/Water (Estimated)	[3][8][11]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **Methyl 6-hydroxyhexanoate**.

Spectrum Type	Data	Source(s)
¹ H NMR	(600 MHz, CDCl ₃) δ: 3.66 (s, 3H, -OCH ₃), 3.64 (t, J=6.5 Hz, 2H, -CH ₂ OH), 2.32 (t, J=7.5 Hz, 2H, -C(=O)CH ₂ -), 1.74 (s, 1H, -OH), 1.65 (p, J=7.5 Hz, 2H), 1.57 (p, J=6.7 Hz, 2H), 1.39 (p, J=7.7 Hz, 2H)	[9]
¹³ C NMR	(151 MHz, CDCl ₃) δ: 174.32 (C=O), 62.77 (-CH ₂ OH), 51.63 (-OCH ₃), 34.12, 32.44, 25.42, 24.76 (Aliphatic -CH ₂ -)	[9]
Mass Spectrometry	APCI-MS (m/z): Calculated for C ₇ H ₁₄ O ₃ [M-H] ⁻ = 147.1016, Found = 147.1074	[9]

Experimental Protocols

While specific experimental documentation for the physical property determination of **Methyl 6-hydroxyhexanoate** is not readily available in a consolidated source, standard organic chemistry methodologies are applicable.

Synthesis via Fischer Esterification

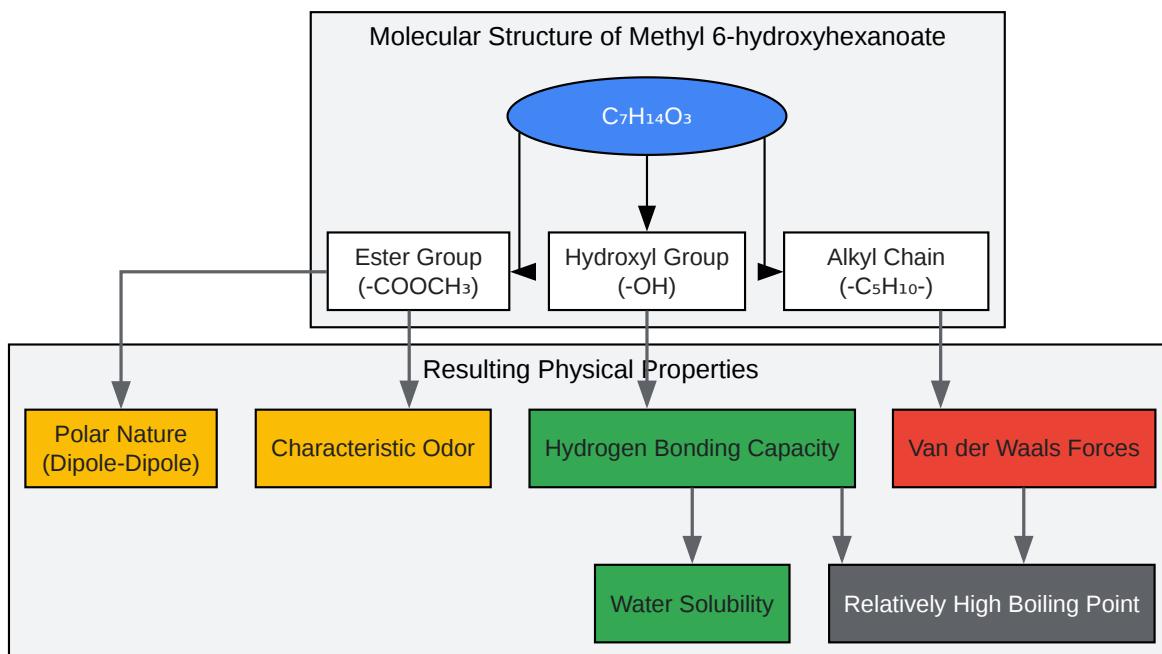
Methyl 6-hydroxyhexanoate can be synthesized by the Fischer esterification of 6-hydroxyhexanoic acid with methanol.[10]

- Objective: To produce **Methyl 6-hydroxyhexanoate** from its corresponding carboxylic acid and alcohol.
- Materials: 6-hydroxyhexanoic acid, methanol (excess), concentrated sulfuric acid (catalyst), sodium bicarbonate solution (5%), saturated sodium chloride solution (brine), anhydrous

magnesium sulfate, and standard laboratory glassware.

- Procedure:
 - Combine 6-hydroxyhexanoic acid with an excess of methanol in a round-bottom flask.
 - Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
 - Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The removal of water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium toward the product.[\[13\]](#)
 - After cooling, neutralize the excess acid by washing the reaction mixture with a 5% sodium bicarbonate solution in a separatory funnel.
 - Wash the organic layer sequentially with water and then with brine to remove water-soluble impurities.
 - Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent and remove the excess methanol solvent using a rotary evaporator.
 - Purify the crude product by vacuum distillation to obtain pure **Methyl 6-hydroxyhexanoate**.[\[13\]](#)

Determination of Physical Properties

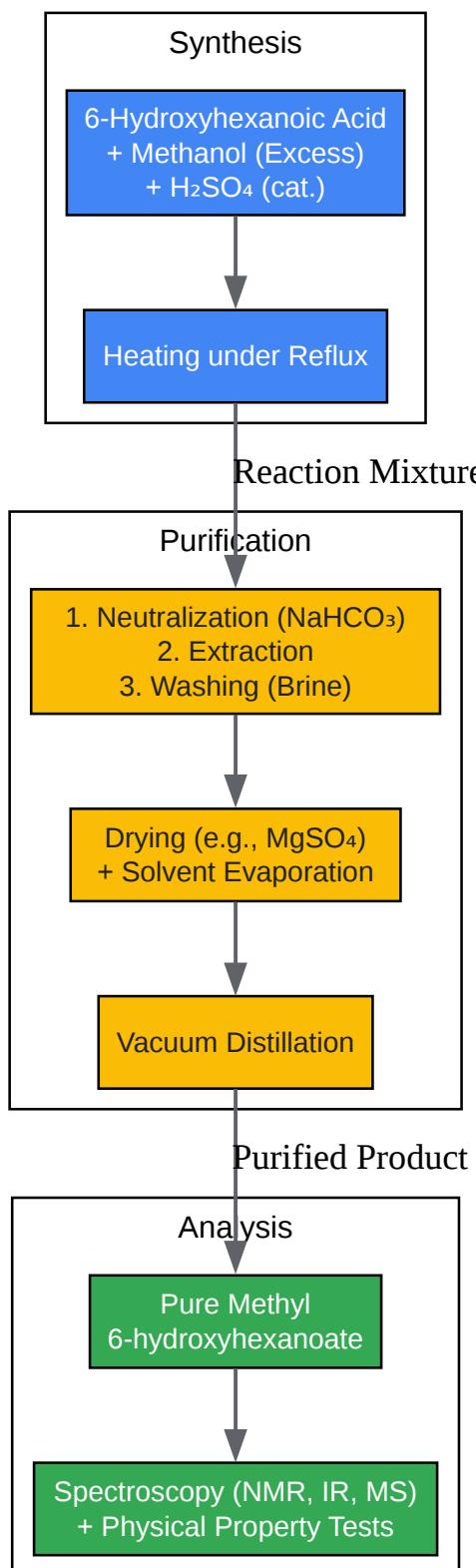

- Boiling Point: The boiling point is determined during vacuum distillation.[\[13\]](#) A thermometer is placed at the vapor path of the distillation apparatus, and the temperature at which the liquid's vapor pressure equals the system's pressure (and the liquid condenses) is recorded.
- Density: Density is measured by accurately weighing a precise volume of the purified liquid using a pycnometer at a controlled temperature.

- Solubility: Qualitative solubility is assessed by adding a small amount of the ester to various solvents (e.g., water, ethanol, hexane) and observing its miscibility at a given temperature. [\[14\]](#)
- Spectroscopic Analysis: The identity and purity of the final product are confirmed using spectroscopic methods.[\[9\]](#)[\[15\]](#)
 - Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as a broad absorption for the -OH group ($\sim 3300 \text{ cm}^{-1}$) and a strong absorption for the C=O of the ester ($\sim 1740 \text{ cm}^{-1}$).
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework, confirming the precise structure of the molecule.
 - Mass Spectrometry (MS): Determines the molecular weight of the compound and provides structural information from its fragmentation pattern.

Visualizations

Logical Relationships of Molecular Structure to Physical Properties

The physical properties of **Methyl 6-hydroxyhexanoate** are a direct consequence of its molecular structure, which contains a polar ester group, a hydrogen-bonding hydroxyl group, and a nonpolar alkyl chain.



[Click to download full resolution via product page](#)

Caption: Structure-Property Relationships of **Methyl 6-hydroxyhexanoate**.

General Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the laboratory synthesis, purification, and analysis of **Methyl 6-hydroxyhexanoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Analysis of **Methyl 6-hydroxyhexanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methyl 6-hydroxyhexanoate; CAS No.: 4547-43-7 [chemshuttle.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. 4547-43-7 CAS MSDS (6-HYDROXYHEXANOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Hexanoic acid, 6-hydroxy-, methyl ester | C7H14O3 | CID 3083855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 6-hydroxyhexanoate | 4547-43-7 [sigmaaldrich.com]
- 6. Methyl 6-Hydroxyhexanoate | 4547-43-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. htdchem.com [htdchem.com]
- 8. 6-HYDROXYHEXANOIC ACID METHYL ESTER | 4547-43-7 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. chembk.com [chembk.com]
- 11. methyl 6-hydroxyhexanoate, 4547-43-7 [thegoodscentscompany.com]
- 12. Methyl 6-hydroxyhexanoate | 4547-43-7 | EAA54743 [biosynth.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. lehigh.edu [lehigh.edu]
- To cite this document: BenchChem. [What are the physical properties of Methyl 6-hydroxyhexanoate?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587270#what-are-the-physical-properties-of-methyl-6-hydroxyhexanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com